molecular formula C19H30N4O3 B14973156 Tert-butyl N-(2-{[2-amino-4-(piperidine-1-carbonyl)phenyl]amino}ethyl)carbamate

Tert-butyl N-(2-{[2-amino-4-(piperidine-1-carbonyl)phenyl]amino}ethyl)carbamate

Cat. No.: B14973156
M. Wt: 362.5 g/mol
InChI Key: FEYOWKQAKMUWBW-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-{[2-amino-4-(piperidine-1-carbonyl)phenyl]amino}ethyl)carbamate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and an aminoethyl carbamate moiety. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of tert-butyl N-(2-{[2-amino-4-(piperidine-1-carbonyl)phenyl]amino}ethyl)carbamate involves multiple steps, including amination, reduction, esterification, and condensation. One reported method starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product with an overall yield of 59.5% . Industrial production methods often involve similar multi-step processes, optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

Tert-butyl N-(2-{[2-amino-4-(piperidine-1-carbonyl)phenyl]amino}ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-{[2-amino-4-(piperidine-1-carbonyl)phenyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar compounds include tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate and tert-butyl (4-bromobutyl)carbamate . Compared to these compounds, tert-butyl N-(2-{[2-amino-4-(piperidine-1-carbonyl)phenyl]amino}ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical agents and other complex organic molecules.

Properties

Molecular Formula

C19H30N4O3

Molecular Weight

362.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-amino-4-(piperidine-1-carbonyl)anilino]ethyl]carbamate

InChI

InChI=1S/C19H30N4O3/c1-19(2,3)26-18(25)22-10-9-21-16-8-7-14(13-15(16)20)17(24)23-11-5-4-6-12-23/h7-8,13,21H,4-6,9-12,20H2,1-3H3,(H,22,25)

InChI Key

FEYOWKQAKMUWBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)N2CCCCC2)N

Origin of Product

United States

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